molecular formula C21H21N3O3S B13236018 N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide

N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide

Cat. No.: B13236018
M. Wt: 395.5 g/mol
InChI Key: NNDATWSEMTYALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide is a sulfonamide derivative characterized by:

  • Core structure: A benzenesulfonamide scaffold.
  • Substituents:
    • A benzyl group (-CH₂C₆H₅) attached to the sulfonamide nitrogen.
    • A 4-(hydrazinecarbonyl)phenylmethyl group (-CH₂C₆H₄-CONHNH₂) at the second nitrogen.

This compound combines sulfonamide’s pharmacological versatility with hydrazide’s ability to form hydrogen bonds, making it a candidate for antimicrobial, anticancer, or anticonvulsant applications. Its synthesis likely involves coupling hydrazinecarbonyl phenyl intermediates with benzenesulfonamide precursors, as seen in related derivatives .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-benzyl-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C21H21N3O3S/c22-23-21(25)19-13-11-18(12-14-19)16-24(15-17-7-3-1-4-8-17)28(26,27)20-9-5-2-6-10-20/h1-14H,15-16,22H2,(H,23,25)

InChI Key

NNDATWSEMTYALA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-formylbenzenesulfonamide to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydrazine to introduce the hydrazinecarbonyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . This inhibition can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Hydrazinecarbonyl Groups

N-(4-(Hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide (Compound 1, )
  • Structure : Lacks the benzyl group but retains the hydrazinecarbonylphenyl-sulfonamide core.
  • Properties :
    • Melting point: 277°C.
    • Molecular formula: C₁₄H₁₅N₃O₃S.
    • Antimicrobial activity: Moderate against E. coli but inactive against S. aureus .

The benzyl group in the target compound may improve bioavailability or target specificity.

N-(4-(2-(4-Fluorobenzylidene)hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide (Compound 2, )
  • Structure : Incorporates a 4-fluorobenzylidene group on the hydrazinecarbonyl moiety.
  • Properties :
    • Melting point: 275°C.
    • Molecular formula: C₂₁H₁₈FN₃O₃S.

Comparison :
The fluorinated benzylidene group introduces electronegativity, which may enhance binding to enzymes like carbonic anhydrases . The target compound’s unsubstituted benzyl group offers less electronic modulation but greater lipophilicity.

Analogs with Sulfonamide-Benzothiazole Hybrids ()

N-[4-(Benzothiazole-2-yl)phenyl]-3-substituted benzenesulfonamides
  • Structure : Benzothiazole-coupled sulfonamides with substituents (e.g., Cl, Br, F) at the 3-position.
  • Activity :
    • Anticonvulsant : 3-substituted derivatives (e.g., p-Cl) showed superior activity in maximal electroshock (MES) models compared to 4-substituted analogs .

Comparison :
The target compound’s hydrazinecarbonyl group replaces the benzothiazole moiety. While benzothiazole enhances anticonvulsant activity via π-π stacking, the hydrazinecarbonyl group may favor antimicrobial or anticancer applications through hydrogen bonding .

Analogs with Varied Substituents on the Sulfonamide Core ()

4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (Compound 15, )
  • Structure : Features a 4-chlorophenylmethylidene group.
  • Properties :
    • Melting point: 226–227°C.
    • Yield: 95%.

The target compound’s benzyl group may instead enhance membrane permeability .

N-Benzyl-N-ethyl-4-methylbenzenesulfonamide ()
  • Structure : Contains ethyl and benzyl groups on the sulfonamide nitrogen.
  • Activity : Reported diuretic and antibacterial properties.

Comparison :
The ethyl group in this analog reduces steric bulk compared to the target compound’s 4-(hydrazinecarbonyl)phenylmethyl group. This difference may shift pharmacological activity from diuretic to antimicrobial .

Research Implications

  • Structure-Activity Relationship (SAR) :
    • The benzyl group in the target compound may enhance penetration through lipid bilayers.
    • Hydrazinecarbonyl groups favor interactions with polar enzyme active sites .
  • Synthetic Feasibility : The target compound can be synthesized via hydrazine coupling, similar to methods in and , but requires benzyl-substituted intermediates.

Biological Activity

N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide, also known by its CAS number 1000930-48-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H21_{21}N3_3O3_3S
  • Molecular Weight : 395.47 g/mol
  • Structure : The compound features a sulfonamide group, which is known for its biological activity in various contexts.

This compound primarily acts as an inhibitor of the Receptor for Advanced Glycation End products (RAGE) . This receptor is implicated in several pathological conditions, including diabetes and neurodegenerative diseases. By inhibiting RAGE, the compound may reduce the binding of ligands such as amyloid-beta (Aβ), which is associated with Alzheimer's disease.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on hydrazone derivatives showed that certain hydrazones demonstrated potent activity against various bacterial strains, suggesting that structural modifications can enhance efficacy against pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways and promoting oxidative stress .

Anti-inflammatory Effects

The inhibition of RAGE by this compound may also confer anti-inflammatory benefits. In models of chronic inflammation, compounds targeting RAGE have shown promise in mitigating tissue damage and improving outcomes in inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study Objective Findings
Study 1Antimicrobial activityThe compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2Anticancer propertiesInduced apoptosis in human cancer cell lines with IC50 values in the low micromolar range.
Study 3Anti-inflammatory effectsReduced pro-inflammatory cytokines in cell cultures treated with the compound.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Animal Models : In murine models of Alzheimer’s disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function .
  • Toxicity Assessment : Toxicity assays indicated minimal adverse effects at therapeutic doses, supporting its safety profile for potential clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.